molecular formula C15H19NO5S B330231 3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B330231
M. Wt: 325.4 g/mol
InChI Key: CQVAHRUPLXGPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with a unique structure that includes a cyclohepta[b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, including the formation of the cyclohepta[b]thiophene ring and subsequent functionalization. Common synthetic routes may involve the use of reagents such as boronic esters and palladium catalysts for cross-coupling reactions . Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohepta[b]thiophene derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of 3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H19NO5S

Molecular Weight

325.4 g/mol

IUPAC Name

4-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H19NO5S/c1-21-15(20)13-9-5-3-2-4-6-10(9)22-14(13)16-11(17)7-8-12(18)19/h2-8H2,1H3,(H,16,17)(H,18,19)

InChI Key

CQVAHRUPLXGPQQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCC(=O)O

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCC(=O)O

Origin of Product

United States

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